molecular formula C15H25ClN2O B1472985 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride CAS No. 1380575-45-0

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

Cat. No.: B1472985
CAS No.: 1380575-45-0
M. Wt: 284.82 g/mol
InChI Key: MUIYMJXNFJYXFP-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and a piperidinyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride typically involves a multi-step process:

    Formation of the Aniline Core: The initial step involves the preparation of 5-methyl-2-isopropoxyaniline through the reaction of 5-methyl-2-nitroaniline with isopropyl alcohol under acidic conditions.

    Introduction of the Piperidinyl Group:

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline hydrochloride
  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline monohydrate

Comparison:

  • Structural Differences: The presence of different salt forms (dihydrochloride vs. hydrochloride vs. monohydrate) can influence the compound’s solubility, stability, and reactivity.
  • Unique Properties: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1380575-45-0

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;/h8-10,12,17H,4-7,16H2,1-3H3;1H

InChI Key

MUIYMJXNFJYXFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
Reactant of Route 2
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
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2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
Reactant of Route 6
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride

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